3-chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole
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Overview
Description
3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-phenylpropylamine with chloroacetic acid to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium acetate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further functionalized to enhance their biological or chemical properties.
Scientific Research Applications
3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug development.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound, which serves as a core structure for many derivatives.
3-Amino-1,2,4-triazole: Known for its use in the synthesis of various heterocycles.
3-Phenyl-1,2,4-triazole: Similar in structure but lacks the chloro and propyl groups.
Uniqueness
3-Chloro-1-(3-phenyl-propyl)-1H-[1,2,4]triazole is unique due to the presence of both the chloro and phenyl-propyl substituents, which enhance its reactivity and potential biological activity. These substituents can modulate the compound’s interaction with biological targets, making it a promising candidate for further research and development.
Biological Activity
3-Chloro-1-(3-phenylpropyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
IUPAC Name: 3-chloro-1-(3-phenylpropyl)-1,2,4-triazole
Structural Features: The compound features a triazole ring substituted with a chloro group and a 3-phenylpropyl moiety. The unique combination of these substituents enhances its reactivity and potential interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring can form hydrogen bonds with active sites on enzymes or receptors, leading to modulation of their activity. For instance:
- Antimicrobial Activity: The compound may disrupt protein synthesis or cell membrane integrity in pathogens.
- Anticancer Activity: It can inhibit tumor cell proliferation through various pathways .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of several bacterial strains.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 20 | 8 |
These results suggest that the compound has promising potential as an antimicrobial agent .
Antifungal Activity
The antifungal properties of the compound have also been explored. It has demonstrated effectiveness against various fungal pathogens, including Candida species.
Fungal Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Candida albicans | 22 | 32 |
Aspergillus niger | 17 | 64 |
These findings indicate that the compound could serve as a valuable antifungal agent .
Anticancer Activity
In studies evaluating anticancer properties, this compound has shown potential in inhibiting the proliferation of cancer cells. A study tested its effects on colorectal cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HCT116 | 15 |
SW480 | 20 |
The compound exhibited significant antiproliferative effects at low concentrations, indicating its potential as an anticancer therapeutic .
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of related triazole derivatives. For example:
- A study on derivatives similar to this compound assessed their toxicity and cytokine release in peripheral blood mononuclear cells (PBMCs). Compounds demonstrated low toxicity (<5% cell death) and significant inhibition of TNF-α production by up to 60% at optimal doses .
- Another study highlighted the structure-activity relationship (SAR) among triazole derivatives, indicating that specific substitutions could enhance biological efficacy against tuberculosis and other infections .
Properties
Molecular Formula |
C11H12ClN3 |
---|---|
Molecular Weight |
221.68 g/mol |
IUPAC Name |
3-chloro-1-(3-phenylpropyl)-1,2,4-triazole |
InChI |
InChI=1S/C11H12ClN3/c12-11-13-9-15(14-11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
MBKDVFLJAJNXST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=NC(=N2)Cl |
Origin of Product |
United States |
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